2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole
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Overview
Description
“2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole” is a chemical compound with the empirical formula C13H13BBrNO4 . It is related to boronic acids and derivatives .
Synthesis Analysis
The synthesis of this compound could be achieved by the reaction of 3-bromocinnamaldehyde with 2-aminophenol . Samarium triflate could be used as a catalyst . Another possible method could be a Wittig reaction between 3-Bromobenzaldehyde and 2-(chloromethyl)-1,3-benzoxazole .Molecular Structure Analysis
The molecular weight of this compound is 337.96 . The SMILES string representation is CN1CC(=O)OB(OC(=O)C1)\C=C\c2cccc(Br)c2 .Chemical Reactions Analysis
The retrosynthesis of this compound starts at the benzoxazole moiety . The reaction could proceed differently if the benzoxazole is reacted without the halogen .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 184-189 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
- Retrosynthesis : To synthesize this compound, one could start with 3-bromocinnamaldehyde and 2-aminophenol. Samarium triflate could serve as a catalyst for the reaction .
- Boronic Acid Derivatives : The [(E)-2-(3-bromophenyl)ethenyl)]boronic acid MIDA ester is a useful intermediate for Suzuki-Miyaura cross-coupling reactions, which are essential in drug discovery and materials science .
Organic Synthesis and Medicinal Chemistry
Safety and Hazards
properties
IUPAC Name |
2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-12-5-3-4-11(10-12)8-9-15-17-13-6-1-2-7-14(13)18-15/h1-10H/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCZKZDWHOTRHV-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole |
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